molecular formula C7H6BrFO2 B6358754 4-Bromo-2-fluoro-6-methoxyphenol CAS No. 1781791-23-8

4-Bromo-2-fluoro-6-methoxyphenol

Cat. No.: B6358754
CAS No.: 1781791-23-8
M. Wt: 221.02 g/mol
InChI Key: BTCHOYBCJUHSDT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxyphenol is an aromatic compound with the molecular formula C7H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methoxyphenol typically involves multi-step reactions. One common method starts with the diazotization of 4-fluoro-2-methylaniline, followed by hydrolysis to obtain 4-fluoro-2-methylphenol. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of nitrosyl sulfuric acid as an acylation reagent and the reduction of bromine usage in the bromination step are some of the improvements made for environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxyphenol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxyphenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context and application .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-6-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-bromo-2-fluoro-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCHOYBCJUHSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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